molecular formula C14H19NO B13706284 1-(2,6-Diethylphenyl)-2-pyrrolidinone

1-(2,6-Diethylphenyl)-2-pyrrolidinone

Cat. No.: B13706284
M. Wt: 217.31 g/mol
InChI Key: HZFHDDFNUOPLHU-UHFFFAOYSA-N
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Description

1-(2,6-Diethylphenyl)-2-pyrrolidinone is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of 2-pyrrolidinones, a five-membered lactam structure known for its wide range of biological activities and presence in various natural products. The pyrrolidine ring is a privileged scaffold in drug discovery due to its ability to efficiently explore pharmacophore space, contribute to the stereochemistry of a molecule, and increase three-dimensional coverage due to the ring's non-planarity. This makes pyrrolidine-based compounds valuable tools for designing molecules with optimized pharmacokinetic profiles. This compound features a 2,6-diethylphenyl substitution on the pyrrolidinone nitrogen atom. Research on closely related analogues, specifically 1-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives, has demonstrated promising antibacterial properties . These studies indicate that the 1-(2,6-diethylphenyl)pyrrolidine core structure can serve as a key precursor for synthesizing novel compounds that show enhanced efficacy, in some cases demonstrating potency several times greater than standard antibiotics like Ampicillin. Consequently, this compound is a versatile building block for researchers developing new antibacterial agents to address the challenge of microbial resistance. Beyond its direct antibacterial potential, the compound's structure aligns with frameworks used in designing multi-target tyrosine kinase receptor inhibitors . The fusion of pyrrolidinone rings with other pharmacophores has been shown to produce molecules with potent anti-angiogenic effects, inhibiting key receptors like VEGFR-2 and PDGFRβ, which are crucial targets in oncology research. Therefore, this compound offers researchers a valuable starting material for synthesizing novel molecules for investigative oncology and anti-angiogenesis studies. Intended Use : This product is supplied strictly For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-(2,6-diethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C14H19NO/c1-3-11-7-5-8-12(4-2)14(11)15-10-6-9-13(15)16/h5,7-8H,3-4,6,9-10H2,1-2H3

InChI Key

HZFHDDFNUOPLHU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2CCCC2=O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 2,6 Diethylphenyl 2 Pyrrolidinone and Analogous Derivatives

Strategic Design of Synthetic Routes to 1-(2,6-Diethylphenyl)-2-pyrrolidinone

The effective synthesis of this compound hinges on a well-designed synthetic strategy. This involves a detailed retrosynthetic analysis to identify key bond disconnections and an evaluation of existing methods to establish a robust and efficient protocol.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the C-N bond of the lactam ring and the C-C bonds of the diethylphenyl moiety.

A primary retrosynthetic disconnection of the amide bond within the pyrrolidinone ring leads to γ-aminobutyric acid and 2,6-diethylaniline (B152787) as precursor synthons. Another key disconnection involves the bond between the nitrogen atom and the aromatic ring, suggesting a nucleophilic substitution or a coupling reaction between a pyrrolidinone precursor and a 2,6-diethylphenyl halide or its equivalent. This approach allows for the late-stage introduction of the substituted aryl group, offering flexibility in synthesizing various analogs.

Further analysis of the pyrrolidinone ring itself suggests disconnections that could lead to precursors such as α,β-unsaturated esters and amines, which can undergo conjugate addition followed by cyclization. This strategy is particularly useful for introducing substituents on the pyrrolidinone ring.

Evaluation of Existing Pyrrolidinone Synthesis Protocols

A multitude of protocols for the synthesis of the pyrrolidinone core structure have been reported. These methods can be broadly categorized and have been evaluated for their applicability to the synthesis of this compound.

Synthesis Protocol Description Advantages Limitations
Amidation/Cyclization of γ-amino acids Direct cyclization of γ-amino acids or their esters, often under thermal or acid/base-catalyzed conditions.Straightforward, utilizes readily available starting materials.May require harsh reaction conditions, limiting functional group tolerance.
Reductive amination of γ-keto acids or esters Condensation of a primary amine with a γ-keto acid or ester followed by reduction and subsequent cyclization.Good for introducing substituents on the pyrrolidinone ring.Often requires multiple steps and control of chemoselectivity.
[3+2] Cycloaddition Reactions 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. acs.orgHigh degree of stereocontrol, construction of multiple stereocenters in a single step. acs.orgGeneration and stability of the reactive intermediates can be challenging.
Transition-metal catalyzed reactions Methods involving palladium, copper, or rhodium catalysis for C-N bond formation or cyclization. organic-chemistry.orgMild reaction conditions, high functional group tolerance, and potential for asymmetric synthesis.Catalyst cost and removal can be a concern.
Multicomponent Reactions (MCRs) One-pot reactions involving three or more starting materials to form the pyrrolidinone ring. tandfonline.comrsc.orgHigh atom economy, operational simplicity, and rapid generation of molecular diversity. tandfonline.comOptimization can be complex due to the number of components.

Development of Novel Synthetic Approaches

Building upon established methods, recent research has focused on developing more efficient, selective, and sustainable synthetic routes to this compound and its analogs. These novel approaches often employ advanced catalytic systems and innovative reaction designs.

Catalytic Methods for Diethylphenyl Moiety Incorporation

The introduction of the sterically hindered 2,6-diethylphenyl group onto the pyrrolidinone nitrogen presents a synthetic challenge. Modern catalytic methods have provided effective solutions to this problem.

Transition-metal catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully employed. This reaction utilizes a palladium or copper catalyst to form the C-N bond between the pyrrolidinone nitrogen and an aryl halide (e.g., 1-bromo-2,6-diethylbenzene). The choice of ligand for the metal catalyst is crucial for achieving high yields with sterically demanding substrates.

Another approach involves the direct C-H arylation of a pyrrolidinone precursor. While synthetically elegant, this method often requires specific directing groups and can suffer from issues of regioselectivity.

Stereoselective and Enantioselective Synthesis of Pyrrolidinone Rings

The development of stereoselective and enantioselective methods for the synthesis of substituted pyrrolidinone rings is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. acs.orgmdpi.com

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidinone derivatives. acs.org Chiral amines, thioureas, and squaramides have been used to catalyze Michael additions to α,β-unsaturated carbonyl compounds, followed by a reductive lactamization process to afford highly enantioenriched pyrrolidinones. acs.org

Transition-metal catalysis also plays a significant role in asymmetric pyrrolidinone synthesis. For instance, rhodium-catalyzed asymmetric hydrogenation of enamides followed by cyclization can provide chiral pyrrolidinones with excellent enantioselectivity.

Catalytic Method Catalyst/Reagent Key Transformation Stereochemical Outcome
Organocatalytic Michael Addition Chiral squaramide catalystsConjugate addition of nitroalkanes to isatin-derived acrylatesHigh diastereoselectivity (>20:1 dr) and enantioselectivity (up to 96% ee) acs.org
Asymmetric Allylic Alkylation Palladium catalyst with chiral ligandsEnantioselective formation of a stereogenic quaternary centerProvides access to enantioenriched 2,2-disubstituted pyrrolidines nih.gov
N-Heterocyclic Carbene (NHC) Catalysis Chiral NHC catalysts[3+2] cyclocondensation of α,β-unsaturated carboxylic acids with α-amino ketonesModerate diastereoselectivity and high enantioselectivity thieme-connect.com

Multicomponent Reaction (MCR) Strategies for Pyrrolidinone Assembly

Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like pyrrolidinones in a single step from simple starting materials. tandfonline.comrsc.org These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds. tandfonline.com

One notable MCR for pyrrolidinone synthesis involves the reaction of an amine, an aldehyde, and an activated alkyne, such as diethyl acetylenedicarboxylate, often under the influence of a catalyst or ultrasound irradiation. rsc.org The Ugi and Passerini reactions are other prominent MCRs that can be adapted for the synthesis of pyrrolidinone scaffolds. The Ugi four-component reaction (U-4CR) is particularly versatile for creating pyrrolidone derivatives through ring closure.

These MCR strategies provide a rapid and convergent approach to a wide range of substituted pyrrolidinones, including those bearing the 1-(2,6-diethylphenyl) moiety, by simply varying the starting components.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. While specific studies exclusively detailing green synthesis of this exact compound are not extensively documented, general methodologies for synthesizing 2-pyrrolidinone (B116388) derivatives provide a framework for greener approaches. Key strategies focus on the use of eco-friendly solvents, energy efficiency, and the reduction of hazardous waste. unife.itpeptide.com

One prominent green approach involves multicomponent reactions (MCRs) conducted in environmentally friendly solvents like ethanol (B145695). For instance, the synthesis of substituted 3-pyrrolin-2-ones has been achieved through a one-pot MCR using citric acid as a biodegradable and green catalyst. rsc.org This method offers advantages such as operational simplicity, use of inexpensive and common raw materials, and clean reaction profiles with easy work-up procedures. rsc.org Ultrasound irradiation has also been employed to promote these reactions, leading to excellent yields and significantly shorter reaction times, further enhancing the green credentials of the synthesis. rsc.org

Another avenue explores the use of biomass-derived platform molecules. Levulinic acid, produced from the acidic hydrolysis of carbohydrates, can be converted into N-substituted-5-methyl-pyrrolidones through reductive amination and cyclization. Remarkably, this process can be performed without any added catalyst or solvent, yielding an extremely low E-factor (a measure of waste produced) of just 0.2. The products are often recovered in high yields by simple distillation. Adapting such principles to the synthesis of N-aryl pyrrolidinones like this compound could involve reacting γ-aminobutyric acid or its precursors with 2,6-diethylaniline under catalyst-free, high-temperature conditions.

The following table summarizes the comparison between traditional and green synthetic principles applicable to pyrrolidinone synthesis.

FeatureTraditional SynthesisGreen Chemistry Approach
Solvents Often uses hazardous, non-renewable fossil solvents like DMF, NMP, or toluene. peptide.comorgsyn.orgEmploys benign solvents like ethanol or water, or proceeds under solvent-free conditions.
Catalysts May use stoichiometric strong bases (e.g., NaH) or metal-based catalysts. orgsyn.orgUtilizes biodegradable catalysts like citric acid or explores catalyst-free pathways. rsc.org
Energy Input Often requires prolonged heating at reflux. orgsyn.orgUtilizes alternative energy sources like ultrasound to reduce reaction times and energy consumption. rsc.org
Process Multi-step synthesis with isolation of intermediates.One-pot, multicomponent reactions to improve atom economy and reduce waste. rsc.org
Waste Generates significant chemical waste (high E-Factor). Designed to minimize waste, resulting in a low E-Factor.

By integrating these principles, the synthesis of this compound can be shifted towards more sustainable and industrially viable methods that align with modern environmental standards.

Post-Synthetic Derivatization and Functionalization of the Pyrrolidinone Core

The this compound scaffold serves as a versatile template for the synthesis of novel derivatives through post-synthetic modifications. researchgate.net Functionalization can target various positions on the molecule, including the pyrrolidinone ring itself and the N-aryl substituent, to generate libraries of compounds with diverse chemical properties. researchgate.netresearchgate.net

A key strategy for derivatization involves introducing a reactive handle onto the pyrrolidinone ring. For example, research has described the synthesis of 2-(1-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carboxamido) derivatives. researchgate.net This was achieved by first creating a carbohydrazide (B1668358) at the C3 position of the pyrrolidinone ring. This hydrazide group then serves as a versatile intermediate for further reactions. researchgate.net

By reacting the 1-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carbohydrazide intermediate with various electrophiles, a range of derivatives can be synthesized. These include:

Hydrazones: Formed by reaction with aromatic aldehydes and ketones. researchgate.net

Semicarbazides and Thiosemicarbazides: Generated through reactions with phenyl isocyanate or phenyl isothiocyanate. researchgate.net

Azoles: Further cyclization reactions can lead to the formation of pyrazole (B372694) and other heterocyclic moieties attached to the core structure. researchgate.net

The table below details some of the derivatives synthesized from the carbohydrazide intermediate.

ReactantResulting MoietyReference
Aromatic Aldehydes/KetonesHydrazone researchgate.net
Phenyl IsocyanateSemicarbazide researchgate.net
Phenyl IsothiocyanateThiosemicarbazide (B42300) researchgate.net
AcetylacetonePyrazole researchgate.net

These derivatization strategies highlight the potential to extensively modify the pyrrolidinone core, enabling the exploration of structure-activity relationships for various applications.

Chemical Transformations at the Pyrrolidinone Nitrogen (N1)

The nitrogen atom (N1) of the pyrrolidinone ring is substituted with a 2,6-diethylphenyl group, forming a stable N-aryl lactam. Direct chemical transformations at this position are challenging due to the robustness of the N-aryl bond. Most synthetic strategies focus on creating this bond rather than modifying it post-synthesis. uni-regensburg.de However, under specific conditions, cleavage of the N-aryl group can be achieved, representing a potential, albeit uncommon, transformation.

Research on the functionalization of related N-aryl pyrrolidines has shown that the N-aryl moiety can be removed. nih.gov For instance, in a study on α-arylated pyrrolidines, conditions were discovered to efficiently remove the N-aryl group, yielding the secondary amine. nih.gov This suggests that de-arylation of this compound could be feasible, potentially through reductive or oxidative methods, which would open up the N1 position for further functionalization with different substituents.

The formation of lactams as metabolites from nitrogen-containing xenobiotics is a known biotransformation pathway. nih.gov This metabolic process can involve oxidation adjacent to the nitrogen atom, leading to intermediates like iminium ions or carbinolamines, which are then converted to the lactam. nih.gov While this is a biological process, it points to the chemical possibility of oxidative reactions occurring at carbons alpha to the nitrogen, which could indirectly influence the N1 position's reactivity or lead to ring-opened products.

Modern photochemical methods have been developed for the direct N-arylation of lactams, operating under mild conditions. uni-regensburg.de While these methods are typically used for synthesis, the principles of photoredox catalysis could potentially be explored for N-aryl exchange reactions, allowing the 2,6-diethylphenyl group to be swapped for another aryl or heteroaryl substituent.

Modifications of the 2,6-Diethylphenyl Substituent

The 2,6-diethylphenyl group offers several sites for post-synthetic modification, including the aromatic ring and the two ethyl side chains. These modifications can be used to fine-tune the steric and electronic properties of the molecule.

Aromatic Ring Functionalization: The phenyl ring can undergo electrophilic aromatic substitution reactions. However, the existing substituents (the pyrrolidinone ring and two ethyl groups) will direct incoming electrophiles. The bulky nature of the ortho-ethyl groups and the lactam nitrogen linkage may sterically hinder some reactions. Potential transformations include:

Nitration: Introduction of a nitro group, typically at the para position, using standard nitrating agents.

Halogenation: Incorporation of bromine or chlorine, likely at the para position, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Friedel-Crafts Acylation/Alkylation: These reactions may be less efficient due to the deactivating nature of the lactam amide group and potential steric hindrance.

Side-Chain Functionalization: The benzylic protons on the ethyl groups are potential sites for radical reactions or oxidation.

Halogenation: Benzylic bromination can be achieved using NBS and a radical initiator. The resulting benzylic bromide is a versatile intermediate for introducing nucleophiles.

Oxidation: The ethyl groups could be oxidized to form acetyl groups or, under stronger conditions, carboxylic acid groups. This significantly alters the polarity and functionality of the substituent.

While specific literature detailing these modifications on this compound is limited, these are standard transformations in organic synthesis that could be applied to this scaffold. nih.gov For example, the synthesis of related compounds like Xylazine, which contains a 2,6-dimethylphenyl group, involves reactions on the aryl ring that demonstrate the feasibility of such modifications. wikipedia.org

Diversification Strategies via Ring Expansion or Contraction (if applicable to research)

Diversification of the this compound structure can be envisioned through skeletal rearrangements that alter the size of the five-membered lactam ring. Ring expansion would lead to six-membered piperidinone derivatives, while ring contraction could yield four-membered β-lactam (azetidinone) structures. These transformations represent advanced strategies for creating novel heterocyclic scaffolds. wikipedia.org

Ring Contraction: Ring contraction of cyclic ketones is a known chemical transformation. wikipedia.org For instance, the Favorskii rearrangement of cyclic α-halo ketones in the presence of a base can lead to ring-contracted esters or carboxylic acids. chemistrysteps.com Applying this concept would require initial α-halogenation of the pyrrolidinone ring, followed by base-induced rearrangement. Another approach involves the Wolff rearrangement of an α-diazoketone derived from the lactam, which proceeds via a ketene (B1206846) intermediate to yield a ring-contracted product. wikipedia.org Recent research has also demonstrated a photo-promoted ring contraction of pyridines to form pyrrolidine (B122466) derivatives, highlighting that skeletal editing of nitrogen heterocycles is an active area of research. researchgate.netnih.gov

Ring Expansion: Ring expansion reactions often proceed through intermediates that facilitate the insertion of a carbon or heteroatom into the ring. wikipedia.org The Beckmann rearrangement, for example, transforms a cyclic oxime into an expanded lactam. This would require converting the lactam carbonyl of the pyrrolidinone into an oxime, which is not a direct transformation. A more plausible route might involve a Tiffeneau–Demjanov-type rearrangement on a related precursor, such as an aminomethyl-substituted cyclobutane, to form the five-membered pyrrolidinone ring, implying that the reverse (expansion) could be explored from a pyrrolidine derivative. wikipedia.org Ozonolysis of spirodienone systems attached to a pyrrolidinone has also been shown to provide access to functionalized lactams, a strategy that involves ring cleavage rather than direct expansion but results in a structurally diverse product. nih.gov

While direct application of these methods to this compound is not reported, these established rearrangement reactions provide a conceptual basis for future research aimed at diversifying the core pyrrolidinone skeleton. rsc.orgresearchgate.net

Process Optimization and Scale-Up Considerations in Academic Synthesis

Optimizing the synthesis of this compound and scaling it up from laboratory bench to multi-gram or kilogram scale requires careful consideration of several factors beyond just reaction yield. nih.gov The goal is to develop a process that is not only high-yielding but also robust, safe, cost-effective, and environmentally friendly. nih.gov

Key parameters for optimization include:

Starting Materials: Selection of readily available, inexpensive, and less hazardous starting materials is paramount. For example, using γ-aminobutyric acid or levulinic acid derivatives instead of more complex precursors.

Reaction Conditions: A systematic study of reaction parameters is necessary. This includes optimizing temperature, pressure, reaction time, and the concentration of reactants. The choice of solvent is critical, with a preference for greener solvents that also facilitate easy product isolation. nih.gov Catalyst loading should be minimized to reduce cost and levels of residual metals in the final product.

Work-up and Purification: The purification method must be scalable. Chromatography is often not feasible for large quantities. Therefore, the process should be optimized to allow for purification by crystallization or distillation, which are more amenable to scale-up. nih.gov This often involves "telescoping" reaction steps, where intermediates are not isolated, reducing solvent use and waste.

Process Mass Intensity (PMI): PMI (the total mass of materials used to produce a certain mass of product) is a key metric of green chemistry. Optimization should aim to reduce the PMI by minimizing the use of solvents, reagents, and processing aids. nih.gov

Automation and Flow Chemistry: For larger scales, transitioning from batch processing to continuous flow chemistry can offer significant advantages in terms of safety, control, consistency, and throughput. nih.govresearchgate.net

The table below outlines key considerations for scaling up the synthesis.

ParameterLaboratory Scale (mg-g)Scale-Up Consideration (g-kg)
Heating/Cooling Heating mantles, oil bathsJacketed reactors for precise temperature control
Reagent Addition Manual addition (syringe, funnel)Metering pumps for controlled, automated addition
Mixing Magnetic stir barsOverhead mechanical stirrers to ensure homogeneity
Purification Flash column chromatographyCrystallization, distillation, extraction
Process Control Visual monitoring, TLCIn-situ monitoring (e.g., IR, HPLC) for real-time analysis
Safety Fume hoodProcess hazard analysis (PHA), engineering controls

By addressing these factors, an academic synthesis can be developed into a practical and scalable process. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of 1 2,6 Diethylphenyl 2 Pyrrolidinone Derivatives

Design Principles for Investigating SAR of Pyrrolidinones

The design of new pyrrolidinone-based bioactive agents is guided by established medicinal chemistry principles. The pyrrolidinone scaffold is a common feature in many biologically active compounds and serves as a versatile template for chemical modification. nih.gov For N-aryl pyrrolidinones like 1-(2,6-diethylphenyl)-2-pyrrolidinone, the SAR exploration typically focuses on three main areas: the N-aryl substituent, the pyrrolidinone core, and the stereochemical aspects of the molecule.

The 2,6-diethylphenyl group plays a crucial role in the biological activity of the parent compound. The ethyl groups at the ortho positions provide steric bulk, which can influence the conformation of the molecule by restricting the rotation of the phenyl ring relative to the pyrrolidinone ring. This conformational constraint can be critical for optimal binding to a biological target.

Systematic modifications to this moiety would involve altering the nature, size, and electronic properties of the substituents on the phenyl ring. For instance, replacing the ethyl groups with other alkyl groups of varying chain lengths and branching (e.g., methyl, isopropyl, tert-butyl) would probe the steric requirements of the binding pocket. Furthermore, introducing electron-donating (e.g., methoxy, amino) or electron-withdrawing (e.g., chloro, nitro) groups at different positions on the phenyl ring would help to understand the electronic and hydrophobic interactions that govern activity. While specific SAR data for modifications to the diethylphenyl group of this compound are not extensively detailed in the available literature, general principles of N-aryl compound SAR suggest that such modifications would significantly impact biological activity.

The pyrrolidinone ring itself is a key pharmacophoric element and offers several positions for structural modification. nih.gov A notable study by Žukauskas and colleagues investigated the antibacterial activity of a series of 1-(2,6-diethylphenyl)-5-oxopyrrolidine derivatives with modifications at the 3-position of the pyrrolidinone ring. lmaleidykla.ltlmaleidykla.ltresearchgate.net

Starting with the carbohydrazide (B1668358) derivative of 1-(2,6-diethylphenyl)-5-oxopyrrolidine, various hydrazones, semicarbazides, thiosemicarbazides, and azole moieties were introduced. lmaleidykla.ltlmaleidykla.ltresearchgate.net The antibacterial screening of these compounds revealed that the nature of the substituent at the 3-position had a profound effect on their activity. lmaleidykla.ltlmaleidykla.lt For example, derivatives containing a pyrazole (B372694) or a thiosemicarbazide (B42300) moiety at this position exhibited significantly enhanced antibacterial effects compared to the parent carbohydrazide and in some cases were more potent than the reference antibiotic, ampicillin. lmaleidykla.ltlmaleidykla.ltresearchgate.net

The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of selected derivatives against various bacterial strains, demonstrating the impact of these structural variations.

CompoundModification at 3-positionBacterial StrainMIC (μg/mL)MBC (μg/mL)
Hydrazide Precursor-CONHNH2S. aureus125250
E. faecalis125250
E. coli250500
B. cereus125250
Pyrazole DerivativeN-(2,5-dimethyl-1H-pyrrol-1-yl)S. aureus15.6331.25
E. faecalis15.6331.25
E. coli15.6315.63
B. cereus31.2562.5
Thiosemicarbazide DerivativeN-phenylthiosemicarbazideS. aureus15.6331.25
E. faecalis15.6331.25
E. coli15.6331.25
B. cereus31.2562.5
Ampicillin (Reference)-S. aureus62.5125
E. faecalis62.5125
E. coli62.5125
B. cereus62.5125

These findings underscore that the introduction of specific heterocyclic and thiosemicarbazide moieties at the 3-position of the 1-(2,6-diethylphenyl)-5-oxopyrrolidine scaffold is a successful strategy for enhancing antibacterial activity. lmaleidykla.ltlmaleidykla.lt

Stereochemistry is a critical factor in the biological activity of many pharmaceuticals, as enantiomers can exhibit different pharmacological and toxicological profiles. nih.gov The pyrrolidinone ring can possess chiral centers, and the specific three-dimensional arrangement of substituents can significantly influence how the molecule interacts with its biological target. nih.gov

For this compound derivatives that are chiral, the different stereoisomers may display varying degrees of activity. This is because biological targets, such as enzymes and receptors, are themselves chiral and can selectively bind to one enantiomer over another. While specific studies on the stereoisomers of this compound were not found, the synthesis of optically active 2-pyrrolidinones from chiral precursors like S-pyroglutamic acid is a well-established strategy to control stereochemistry. nih.govmdpi.com The retention of a specific configuration at chiral centers is often crucial for maintaining biological activity. nih.govmdpi.com

Computational Approaches to SAR Prediction and Ligand Design

Computational methods are invaluable tools in modern drug discovery for predicting the biological activity of compounds and guiding the design of new molecules. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore modeling are widely applied to understand the SAR of a series of compounds.

QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This is achieved by correlating molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, with their observed biological activity. researchgate.net

For N-phenylpyrrolidinone derivatives, 2D- and 3D-QSAR studies have been conducted to elucidate the structural requirements for their activity against various targets. researchgate.net In a typical QSAR study, descriptors related to topology, shape, charge distribution, and hydrophobicity are calculated for each molecule in a training set. nih.gov Statistical methods such as multiple linear regression are then used to build a model that can predict the activity of new, untested compounds. nih.gov The predictive power of the QSAR model is assessed through internal and external validation techniques. nih.gov For instance, in a study on antibacterial dispiropyrrolidines, QSAR models revealed that topology, shape, charge distribution, and hydrophobicity had a pronounced effect on their activity. nih.gov An in-silico study of (2,6-diethylphenyl)-5-oxopyrrolidine derivatives investigated their inhibitory activities against bacterial enzymes using molecular docking and quantum chemical calculations, which form the basis of many QSAR descriptors. run.edu.ngjonuns.com

Pharmacophore modeling is another powerful computational technique used in drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific biological target. nih.gov

Pharmacophore models can be generated based on the structure of a known ligand (ligand-based) or the structure of the biological target's active site (structure-based). Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify new molecules that fit the pharmacophoric features and are therefore likely to be active. nih.gov For pyrrolidinone-based compounds, pharmacophore modeling can help to identify the key interaction points with their target and guide the design of new derivatives with improved binding affinity. For example, the azo moiety (-N=N-) has been identified as a potential pharmacophore responsible for the antimicrobial activity in some heterocyclic compounds. nih.govresearchgate.net

Machine Learning and AI Applications in SAR Discovery

The exploration of Structure-Activity Relationships (SAR) for derivatives of this compound is increasingly benefiting from the integration of machine learning (ML) and artificial intelligence (AI). These computational tools offer the ability to analyze vast and complex datasets, uncovering subtle patterns between molecular structures and biological activities that may not be apparent through traditional analysis. By leveraging ML algorithms, researchers can build predictive models that accelerate the design and optimization of novel analogs with improved therapeutic properties.

Machine learning models are adept at learning from experimental data to predict the biological activity of new or untested compounds. For a series of this compound derivatives, this process typically involves several key steps. Initially, a dataset is compiled, containing the chemical structures of the compounds and their corresponding measured biological activities. Each molecule is then converted into a numerical representation, known as molecular descriptors. These descriptors can encode a wide range of information, including physicochemical properties (e.g., lipophilicity, molecular weight), topological indices, and 3D structural features.

Once the data is prepared, various ML algorithms can be employed to build a Quantitative Structure-Activity Relationship (QSAR) model. researchgate.net Common algorithms include Random Forests, Support Vector Machines (SVM), and Gradient Boosting. mdpi.com For instance, a Random Forest model could be trained on a dataset of this compound analogs to predict their inhibitory potency against a specific biological target. The model would learn the complex, non-linear relationships between the molecular descriptors and the observed activity. mdpi.com The predictive power of such models allows for the virtual screening of large chemical libraries, prioritizing the synthesis and testing of compounds that are most likely to be active. This significantly reduces the time and resources required for lead discovery.

Deep learning, a subset of machine learning, has also emerged as a powerful tool in SAR studies. Architectures like Graph Neural Networks (GNNs) are particularly well-suited for molecular data as they can directly learn from the graph structure of a molecule, preserving the intricate atomic connectivity information. chemrxiv.org In the context of this compound derivatives, a GNN could be trained to identify crucial structural motifs and substituent patterns on both the diethylphenyl ring and the pyrrolidinone core that are critical for biological activity.

The application of AI extends beyond activity prediction to the de novo design of novel molecules. Generative models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can learn the underlying distribution of a given set of molecules and generate new chemical structures with desired properties. By training such a model on a library of active this compound derivatives, it is possible to generate novel, synthetically accessible analogs that are predicted to have high potency and favorable pharmacokinetic profiles.

Machine Learning Application Description Relevance to this compound Derivatives
QSAR Modeling Develops mathematical models to correlate chemical structure with biological activity using molecular descriptors.Predicts the activity of new analogs, guiding the selection of substituents on the phenyl and pyrrolidinone rings.
Virtual Screening Uses predictive models to rapidly screen large compound libraries for potential hits.Identifies promising new derivatives from virtual libraries for synthesis and testing.
Deep Learning (e.g., GNNs) Employs neural networks with multiple layers to learn complex patterns directly from molecular structures.Discovers intricate structural features and relationships that contribute to the biological activity of the derivatives.
Generative Models (e.g., VAEs, GANs) AI models that can generate new data (in this case, molecules) with similar characteristics to the training data.Designs novel this compound derivatives with optimized properties.

Correlating Structural Features with Mechanistic Outcomes

Influence of Electronic and Steric Effects on Target Engagement

The biological activity of this compound derivatives is significantly modulated by the electronic and steric properties of the substituents on the aromatic ring and the pyrrolidinone scaffold. These properties directly influence how the molecule binds to its target protein, affecting the strength and nature of the interactions.

Electronic Effects: The distribution of electron density within the molecule plays a crucial role in its ability to form key interactions, such as hydrogen bonds, halogen bonds, and pi-pi stacking, with the amino acid residues in the binding pocket of a target protein. The Hammett constant (σ) is a widely used parameter in QSAR studies to quantify the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. slideshare.netsips.org.in For instance, the introduction of electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring of this compound could enhance interactions with electron-rich residues in the target's active site. Conversely, electron-donating groups (e.g., methoxy, amino) might be favorable for interacting with electron-deficient regions. The precise electronic requirements will be dictated by the specific molecular environment of the binding site.

Steric Effects: The size and shape of a molecule are critical for achieving a complementary fit within the binding pocket of a protein. scienceforecastoa.com The 2,6-diethylphenyl moiety of the parent compound imposes significant steric constraints. The two ethyl groups ortho to the point of attachment to the pyrrolidinone nitrogen force a non-planar conformation between the phenyl and pyrrolidinone rings. This fixed orientation can be advantageous if it pre-organizes the molecule into a bioactive conformation. However, these bulky groups can also lead to steric hindrance, preventing optimal binding if the active site is narrow.

The modification of these diethyl groups or the introduction of other substituents will alter the steric profile of the molecule. Taft's steric parameter (Es) and Verloop's steric parameters are quantitative measures used to describe the steric bulk of substituents. scienceforecastoa.comijpras.com For example, replacing the ethyl groups with smaller methyl groups would reduce steric bulk, potentially allowing the molecule to access a deeper part of a binding pocket. Conversely, introducing larger substituents could provide additional van der Waals interactions if there is a corresponding hydrophobic pocket in the target protein.

Parameter Physicochemical Property Potential Influence on this compound Derivatives
Hammett Constant (σ) Electronic effect (electron-donating/withdrawing)Modulates the strength of polar interactions and hydrogen bonds with the target.
Taft's Steric Parameter (Es) Steric bulk of substituentsInfluences the conformational preference and the ability to fit into the binding site.
Molar Refractivity (MR) Molecular volume and polarizabilityAffects both steric fit and the potential for dispersion forces in binding. sips.org.in
LogP / π-substituent constant Lipophilicity/HydrophobicityGoverns the strength of hydrophobic interactions within the binding pocket.

Mapping Structural Features to Specific Interaction Sites

To rationally design more effective derivatives of this compound, it is essential to understand which parts of the molecule are responsible for key interactions with the biological target. Techniques such as pharmacophore modeling and molecular docking are invaluable for mapping these structural features to specific interaction sites.

Pharmacophore Modeling: A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. nih.gov For a series of active this compound derivatives, a pharmacophore model could be generated to identify the common chemical features required for activity. This model might include, for example, a hydrophobic feature corresponding to the diethylphenyl group, a hydrogen bond acceptor feature for the carbonyl oxygen of the pyrrolidinone ring, and potentially other features depending on the specific target. This model can then be used as a 3D query to screen virtual libraries for novel scaffolds that match the pharmacophoric features, leading to the discovery of new classes of active compounds. nih.gov

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. researchgate.net By docking this compound and its derivatives into the active site of a target protein, researchers can visualize the plausible binding modes. This allows for the identification of key amino acid residues that interact with specific parts of the molecule. For example, a docking study might reveal that one of the ethyl groups on the phenyl ring fits into a hydrophobic pocket, while the pyrrolidinone carbonyl forms a crucial hydrogen bond with a backbone amide of a specific residue. This information is instrumental in guiding the design of new derivatives. For instance, if a void is observed near a particular substituent, it might suggest that a larger group could be introduced at that position to achieve additional favorable interactions. nih.gov The combination of these computational methods provides a detailed map of how the structural features of this compound derivatives contribute to their binding and, consequently, their biological activity.

Mechanistic Investigations of Biological Interactions in Vitro and Preclinical Contexts

Elucidation of Molecular Targets and Binding Mechanisms

Receptor Binding Assays (In Vitro)

No data is available from receptor binding assays for 1-(2,6-Diethylphenyl)-2-pyrrolidinone.

Enzyme Inhibition Studies (In Vitro)

There are no published enzyme inhibition studies for this compound.

Investigation of Protein-Ligand Interactions (e.g., using SPR, ITC)

No investigations into the protein-ligand interactions of this compound using methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) have been reported in the literature.

Cellular Pathway Modulation Studies (In Vitro)

Analysis of Cellular Signaling Pathways

There is no information available on the analysis of cellular signaling pathways in response to this compound.

Investigating Potential Biotransformation Pathways (Non-Clinical/Mechanistic)

Enzyme (e.g., Cytochrome P450) Susceptibility Studies

In vitro and preclinical investigations into the enzymatic susceptibility of this compound are not extensively documented in publicly available literature. However, the metabolic fate of structurally analogous compounds can provide insights into its potential biotransformation pathways, particularly concerning the cytochrome P450 (CYP450) enzyme system. The CYP450 superfamily of heme-containing monooxygenases plays a crucial role in the phase I metabolism of a vast array of xenobiotics.

Based on the chemical structure of this compound, several potential sites are susceptible to enzymatic modification. The metabolism of nitrogen-containing heterocyclic compounds often involves oxidation, which can lead to the formation of lactams. This process can be mediated by either cytochrome P450 enzymes or aldehyde oxidases through the oxidation of intermediate iminium ions or carbinolamines. nih.gov

Furthermore, studies on aniline (B41778) derivatives, which share the substituted phenyl group, offer valuable parallels. For instance, the in vitro oxidation of 2,6-dimethylaniline (B139824) by human liver microsomes and recombinant human P450 enzymes has been investigated. These studies identified CYP2E1 and CYP2A6 as the primary enzymes responsible for the oxidation of the aromatic ring and the amino group. acs.orgacs.org This suggests that the 2,6-diethylphenyl moiety of this compound is a probable target for CYP450-mediated oxidation. The enzymatic hydroxylation of aromatic compounds is a well-established metabolic pathway. nih.gov

The ethyl substituents on the phenyl ring also represent potential sites for oxidative metabolism. The enzymatic hydroxylation of ethylbenzene, a related structure, has been documented. researchgate.net Therefore, it is plausible that the ethyl groups of this compound could undergo hydroxylation, followed by further oxidation to form corresponding alcohols, aldehydes, or carboxylic acids.

Given the lack of direct experimental data for this compound, the following table summarizes the potential metabolic reactions and the plausible P450 enzymes involved, based on studies of structurally similar compounds.

Potential Metabolic ReactionStructural Moiety InvolvedPotentially Involved Enzymes (based on analogy)Supporting Evidence from Analogous Compounds
Aromatic Hydroxylation2,6-Diethylphenyl RingCYP2E1, CYP2A6Oxidation of 2,6-dimethylaniline by CYP2E1 and CYP2A6. acs.orgacs.org
Aliphatic HydroxylationEthyl GroupsGeneral CYP450sEnzymatic hydroxylation of ethylbenzene. researchgate.net
Lactam Ring Oxidation2-Pyrrolidinone (B116388) RingCYP450s, Aldehyde OxidasesMetabolism of N-heterocycles to lactams. nih.gov

Theoretical Prediction of Metabolically Labile Sites

Computational models serve as valuable tools for predicting the sites of a molecule that are most susceptible to metabolic transformation, often referred to as metabolically labile sites. These in silico methods can guide further experimental investigation and aid in the early stages of drug discovery and development. nih.gov While no specific theoretical studies on this compound are readily available, general principles of metabolic prediction can be applied to hypothesize its metabolic fate.

The prediction of metabolically labile sites is typically based on a combination of factors, including:

Reactivity: The inherent chemical reactivity of different positions within the molecule.

Accessibility: The steric hindrance around potential reaction sites, which can influence enzyme binding.

Electronic Properties: The electron density distribution across the molecule, which can affect its interaction with the active site of metabolizing enzymes.

Several computational approaches are employed for this purpose, such as:

Rule-based systems: These utilize established knowledge of common metabolic reactions to predict transformations.

Machine learning models: Trained on large datasets of known metabolic pathways, these models can predict the likelihood of metabolism at different atomic positions. nih.gov

Quantum mechanics-based methods: These methods calculate properties like bond dissociation energies and activation energies to predict the most reactive sites.

Molecular docking simulations: These models predict how a molecule fits into the active site of a specific metabolizing enzyme, thereby identifying which parts of the molecule are in proximity to the catalytic center.

Applying these principles to this compound, the following sites are predicted to be metabolically labile:

Ethyl Groups: The benzylic carbons of the two ethyl groups are likely primary sites of oxidation. Aliphatic hydroxylation at these positions is a common metabolic pathway catalyzed by CYP450 enzymes. The resulting primary alcohols can be further oxidized to aldehydes and carboxylic acids.

Aromatic Ring: The phenyl ring, despite being sterically hindered by the two ethyl groups, is another potential site for hydroxylation. The para-position to the pyrrolidinone substituent is electronically activated and could be a target for oxidation.

Pyrrolidinone Ring: The carbon atoms adjacent to the nitrogen and carbonyl groups in the pyrrolidinone ring are also susceptible to oxidation. Hydroxylation at these positions could lead to ring opening or further modifications.

The following table outlines the predicted metabolically labile sites of this compound and the rationale for their prediction.

Predicted Labile SiteRationalePotential Metabolic Outcome
Benzylic carbons of the ethyl groupsHigh reactivity due to proximity to the aromatic ring.Hydroxylation to form primary alcohols.
Para-position of the phenyl ringElectronic activation and potential for aromatic hydroxylation.Hydroxylation to form a phenolic metabolite.
Carbon atoms of the pyrrolidinone ringActivation by adjacent heteroatoms (nitrogen and oxygen).Hydroxylation, potentially leading to ring cleavage.

It is important to emphasize that these predictions are theoretical and require experimental validation through in vitro and in vivo metabolism studies.

Computational and Theoretical Chemistry Approaches for 1 2,6 Diethylphenyl 2 Pyrrolidinone

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to model the electronic structure and properties of molecules. These methods are fundamental to understanding chemical bonding, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wave-function-based methods, making it suitable for a wide range of chemical systems. wikipedia.orgaps.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. semanticscholar.org A small HOMO-LUMO gap generally indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.orgresearchgate.net

An analysis of the HOMO and LUMO for 1-(2,6-Diethylphenyl)-2-pyrrolidinone would reveal the regions of the molecule that are most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO). This information is crucial for understanding its interaction with other chemical species. Additionally, computational methods like Time-Dependent DFT (TD-DFT) can use the information from these orbitals to predict spectroscopic properties, such as the molecule's UV-Vis absorption spectrum. nih.govnih.gov

Table 1: Key Concepts in HOMO-LUMO Analysis

ConceptDescriptionSignificance
HOMO Highest Occupied Molecular Orbital. The outermost orbital containing electrons.Represents the ability to donate an electron. Associated with nucleophilic character.
LUMO Lowest Unoccupied Molecular Orbital. The innermost orbital without electrons.Represents the ability to accept an electron. Associated with electrophilic character.
Energy Gap The energy difference between the HOMO and LUMO levels.Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap often implies higher reactivity. semanticscholar.org

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack, as well as understanding intermolecular interactions like hydrogen bonding. rsc.orgbhu.ac.in

The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, red regions represent areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions indicate positive potential, which are electron-poor and prone to nucleophilic attack. Green and yellow areas represent intermediate or near-neutral potential. researchgate.netresearchgate.net For this compound, an MEP map would highlight the electron-rich carbonyl oxygen of the pyrrolidinone ring as a site of negative potential and hydrogen atoms as sites of positive potential. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to simulate the behavior and motion of atoms and molecules over time. These methods are essential for studying the dynamic properties of molecules, such as conformational changes and interactions with other molecules.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. researchgate.net The pyrrolidinone ring and the diethylphenyl group in this compound can adopt various conformations due to the flexibility of the single bonds. nih.gov

Computational methods can be used to perform a systematic search for stable conformers and to calculate their relative energies. nih.govrsc.org The results are often visualized as a potential energy landscape, which maps the energy of the molecule as a function of its conformational coordinates. This landscape reveals the lowest-energy (most stable) conformations and the energy barriers for interconversion between them. Understanding the preferred conformation is vital as the three-dimensional shape of a molecule often dictates its biological activity and physical properties. researchgate.netnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netamazonaws.com This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.govnih.gov

In the context of this compound, molecular docking studies could be performed to investigate its potential interactions with various biological targets, such as enzymes or receptors. The simulation calculates the binding affinity, which is an estimate of the strength of the interaction, and identifies the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. mdpi.com Such studies are hypothetical without experimental validation but provide a powerful starting point for designing new molecules with specific biological activities. nih.gov

Table 2: Summary of Computational Techniques

TechniquePurposeInformation Obtained
Density Functional Theory (DFT) To calculate electronic structure and reactivity. wikipedia.orgOptimized geometry, electronic energy, bond properties, reactivity descriptors. mdpi.com
HOMO-LUMO Analysis To understand chemical reactivity and electronic transitions. semanticscholar.orgElectron-donating/accepting sites, chemical stability, predicted spectroscopic properties. nih.gov
Molecular Electrostatic Potential (MEP) To visualize charge distribution and predict reactive sites. researchgate.netRegions for electrophilic and nucleophilic attack, sites for intermolecular interactions. bhu.ac.in
Conformational Analysis To identify stable spatial arrangements of a molecule. researchgate.netLow-energy conformers, potential energy landscape, rotational energy barriers. nih.gov
Molecular Docking To predict the binding mode and affinity of a ligand to a receptor. amazonaws.comBinding pose, binding energy, key protein-ligand interactions (hydrogen bonds, etc.). mdpi.com

Molecular Dynamics (MD) Simulations for Binding Dynamics and Stability

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, offering a virtual microscope to observe the time-resolved behavior of a ligand-receptor complex. unibo.it For this compound, MD simulations can elucidate its binding dynamics and stability within a protein's active site, providing crucial information for drug design and optimization. biorxiv.org

The simulation process begins by placing the docked pose of this compound into a solvated, physiologically relevant model of its target protein. The system's trajectory is then calculated by integrating Newton's laws of motion over time, typically for hundreds of nanoseconds or longer. nih.gov This process generates a detailed movie of the molecular interactions, revealing the stability of the complex.

Key metrics are analyzed to quantify this stability. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms tracks conformational changes over time; a stable, low-RMSD plateau suggests a persistent binding mode. The Root Mean Square Fluctuation (RMSF) identifies the flexibility of specific residues, highlighting which parts of the protein interact most dynamically with the ligand. Furthermore, the simulation allows for a detailed inventory of intermolecular forces, such as hydrogen bonds and hydrophobic contacts, quantifying their persistence and strength throughout the simulation. mdpi.com This dynamic view of binding provides a much richer understanding than static docking models alone. unibo.it

Table 1: Illustrative Parameters for an MD Simulation of this compound-Protein Complex
ParameterTypical Value/MethodPurpose
Force FieldAMBER, CHARMM, GROMOSDefines the potential energy function for all atoms in the system.
Solvent ModelTIP3P, SPC/E (Explicit Water)Simulates the aqueous physiological environment.
Simulation Time100 - 500 nsEnsures adequate sampling of the conformational space for stability assessment.
Temperature300 KSimulates physiological temperature.
Pressure1 barSimulates physiological pressure.
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature.
Table 2: Key Stability Metrics from MD Simulations
MetricDescriptionIndication of a Stable Complex
Ligand RMSDRoot Mean Square Deviation of the ligand's heavy atoms from the initial pose.Low, stable value (e.g., < 2.0 Å) after initial equilibration.
Protein RMSFRoot Mean Square Fluctuation of individual amino acid residues.Lower fluctuations in binding site residues compared to loop regions.
Hydrogen BondsNumber and occupancy of hydrogen bonds between ligand and protein.High-occupancy (>75%) hydrogen bonds persisting throughout the simulation.
Binding Free EnergyCalculated using methods like MM/PBSA or MM/GBSA.A negative and favorable binding free energy value.

Advanced Theoretical Descriptors and Their Applications

Beyond simulating dynamic behavior, computational chemistry uses theoretical descriptors to distill the complex structural information of a molecule into numerical indices. These descriptors can then be used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict a molecule's biological activity or physical properties. echemcom.com

Topological Descriptors in Structure-Property Correlation

Topological descriptors are numerical values derived from the two-dimensional graph representation of a molecule, encoding information about its size, shape, branching, and atom connectivity. echemcom.com These descriptors are instrumental in QSAR studies, which seek to establish a mathematical relationship between a compound's structure and its biological activity. nih.govresearchgate.net

For this compound and its analogues, various topological indices can be calculated. For example, the Randić index reflects molecular branching, while Wiener and Balaban indices quantify molecular compactness and topology. echemcom.com These descriptors, along with others, can be used to build predictive QSAR models. nih.gov By correlating these calculated indices with experimentally determined activities (e.g., enzyme inhibition constants) for a series of related compounds, a statistically significant model can be developed. mdpi.com Such a model can then be used to predict the activity of new, unsynthesized derivatives, guiding medicinal chemistry efforts toward more potent compounds. researchgate.netnih.gov

Table 3: Examples of Topological Descriptors and Their Significance
DescriptorInformation EncodedPotential Correlation for this compound
Randić Connectivity IndexDegree of branching in the molecular graph.Relates to steric interactions within a binding pocket.
Wiener IndexSum of distances between all pairs of atoms; reflects molecular size and compactness.Correlates with properties like boiling point, viscosity, and bioavailability.
Balaban J IndexA distance-based index that is highly discriminating for different molecular shapes.Useful for distinguishing isomers and their specific receptor interactions.
Kier & Hall Shape IndicesEncode information about the shape and flexibility of the molecule.Relates to how well the molecule fits into a specific receptor site.

Non-Linear Optical (NLO) Property Theoretical Investigations

Theoretical investigations into the non-linear optical (NLO) properties of organic molecules are crucial for the development of new materials for optoelectronics and photonics. nih.govresearchgate.net Computational methods, particularly Density Functional Theory (DFT), allow for the prediction of NLO behavior by calculating how a molecule's electron cloud responds to an external electric field, such as that from a high-intensity laser. core.ac.ukwum.edu.pk

For this compound, DFT calculations can determine key NLO parameters. The most important of these are the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. researchgate.netnih.gov A large hyperpolarizability value indicates a significant NLO response. mdpi.com These properties are highly dependent on the molecule's electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). nih.gov While the pyrrolidinone core itself is not extensively conjugated, the substituted phenyl ring provides a basis for potential NLO activity. Theoretical calculations can explore how modifications to this structure might enhance these properties. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter; a smaller HOMO-LUMO gap generally correlates with higher polarizability and a greater NLO response. nih.gov

Table 4: Key NLO Parameters Calculated via DFT
ParameterSymbolDescriptionSignificance for NLO Activity
Dipole MomentμA measure of the overall polarity of the molecule.A non-zero value is a prerequisite for second-order NLO activity (β).
PolarizabilityαThe measure of the linear response of the electron cloud to an electric field.Indicates the ease of electron cloud distortion.
First HyperpolarizabilityβThe measure of the first non-linear (second-order) response to an electric field.A large value is the primary indicator of a potential second-order NLO material.
HOMO-LUMO GapΔEThe energy difference between the highest occupied and lowest unoccupied molecular orbitals.A smaller gap often correlates with larger α and β values due to easier electronic excitation.

Tautomerism and Isomerization Pathways

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. nih.gov For lactam systems like 2-pyrrolidinone (B116388), the most relevant equilibrium is the lactam-lactim tautomerism, where the amide form (lactam) can convert to an imidic acid form (lactim). ijcrt.orgnih.gov While the lactam form is overwhelmingly stable for simple pyrrolidinones, substituents and environmental factors can influence this equilibrium. nih.gov

Computational chemistry, using methods like Density Functional Theory (DFT), is an invaluable tool for studying the thermodynamics and kinetics of such isomerization pathways. nih.govresearchgate.net For this compound, theoretical calculations can be performed to:

Optimize Geometries: The three-dimensional structures of both the lactam and the potential lactim tautomer are computationally optimized to find their lowest energy conformations.

Calculate Relative Energies: The electronic energies of the optimized tautomers are calculated to determine their relative stability. The difference in Gibbs free energy (ΔG) indicates which form is thermodynamically favored under specific conditions (e.g., in the gas phase or in a solvent). amazonaws.com

Locate Transition States: The transition state (TS) structure connecting the two tautomers is located. The TS represents the highest energy point along the reaction coordinate for the proton transfer.

Determine Activation Energy: The energy difference between the stable tautomer and the transition state gives the activation energy barrier (Ea or ΔG‡), which determines the rate of interconversion. A high barrier indicates that the tautomerization is slow and the forms are unlikely to interconvert under normal conditions. nih.gov

These calculations provide a complete picture of the potential energy surface for the isomerization, confirming the expected high stability of the lactam form of this compound while quantifying the energetic cost of forming its lactim tautomer. researchgate.net

Table 5: Hypothetical DFT-Calculated Energy Profile for Lactam-Lactim Tautomerism (in kcal/mol)
SpeciesRelative Electronic Energy (ΔE)Relative Gibbs Free Energy (ΔG)Description
Lactam Form0.00 (Reference)0.00 (Reference)The stable amide tautomer.
Lactim Form+10 to +15+10 to +15The higher-energy imidic acid tautomer.
Transition State+40 to +50+40 to +50The energy barrier for the intramolecular proton transfer.

Advanced Spectroscopic and Analytical Methodologies in Research on 1 2,6 Diethylphenyl 2 Pyrrolidinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 1-(2,6-diethylphenyl)-2-pyrrolidinone in solution. It provides detailed information about the carbon-hydrogen framework and the spatial relationships between atoms within the molecule.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide foundational data on the chemical environment of each proton and carbon atom. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the two ethyl groups, and the three methylene (B1212753) groups of the pyrrolidinone ring. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom, including the carbonyl carbon.

To assemble the complete molecular structure and resolve any signal overlap, a series of two-dimensional (2D) NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²JHH and ³JHH), allowing for the identification of adjacent protons within the same spin system. sdsu.edu For this molecule, COSY would show correlations between the aromatic proton and the adjacent ethyl groups' CH₂ protons, between the CH₂ and CH₃ protons of the ethyl groups, and among the neighboring CH₂ protons within the pyrrolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached (¹JCH). youtube.com This technique is instrumental in assigning the ¹³C signals for all protonated carbons by linking them to their already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons over two to three bonds (²JCH and ³JCH). emerypharma.com HMBC is critical for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. Key correlations would include those from the pyrrolidinone's N-CH₂ protons to the aromatic C1 carbon, and from various protons to the carbonyl carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment detects protons that are close to each other in space, irrespective of their through-bond connectivity. researchgate.net This is particularly valuable for confirming the three-dimensional structure and conformation. For instance, NOE correlations between the protons of the ortho-ethyl groups and the protons on the pyrrolidinone ring would provide evidence for hindered rotation around the N-aryl bond.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃. This interactive table contains predicted chemical shifts based on the compound's structure. Actual experimental values may vary.

Atom Position Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Expected Key 2D Correlations
1' C - ~138.0 HMBC: H-3', H-5', H-α
2', 6' C - ~142.0 HMBC: H-3', H-5', H-α, H-β
3', 5' CH ~7.25 (d) ~128.0 COSY: H-4'; HSQC: C-3', C-5'; HMBC: C-1', C-2', C-4', C-6'
4' CH ~7.35 (t) ~127.0 COSY: H-3', H-5'; HSQC: C-4'; HMBC: C-2', C-6'
α (Ethyl CH₂) CH₂ ~2.60 (q) ~24.5 COSY: H-β; HSQC: C-α; HMBC: C-2', C-6', C-β
β (Ethyl CH₃) CH₃ ~1.20 (t) ~14.0 COSY: H-α; HSQC: C-β; HMBC: C-α, C-2', C-6'
2 (C=O) C - ~175.0 HMBC: H-3, H-5
3 CH₂ ~2.50 (t) ~31.0 COSY: H-4; HSQC: C-3; HMBC: C-2, C-4, C-5
4 CH₂ ~2.10 (m) ~18.0 COSY: H-3, H-5; HSQC: C-4; HMBC: C-2, C-3, C-5

The structure of this compound features significant steric hindrance caused by the two ethyl groups at the ortho positions of the phenyl ring. This steric bulk can restrict rotation around the single bond connecting the phenyl ring to the pyrrolidinone nitrogen atom. If this rotational energy barrier is high enough, the molecule may exist as a mixture of stable rotational isomers (rotamers or atropisomers) at room temperature. nih.gov This phenomenon would manifest in room-temperature NMR spectra as a doubling or broadening of certain signals, as the corresponding nuclei in the different rotamers are in chemically non-equivalent environments.

Variable Temperature (VT) NMR is the definitive technique for studying such dynamic processes. nih.gov By acquiring ¹H NMR spectra at different temperatures, the rate of interconversion between the rotamers can be monitored.

At low temperatures , the exchange is slow on the NMR timescale, and sharp, separate signals for each rotamer are observed.

As the temperature is increased , the rate of rotation increases, causing the signals to broaden.

At a specific coalescence temperature (Tc) , the two distinct signals merge into a single broad peak.

At high temperatures , the rotation is fast on the NMR timescale, and a single, sharp, time-averaged signal is observed.

These VT-NMR studies confirm the presence of rotamers and allow for the calculation of the Gibbs free energy of activation (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational stability. nih.gov

While solution NMR characterizes the molecule's behavior in a solvent, solid-state NMR (ssNMR) provides crucial information about its structure, conformation, and packing in the crystalline state. nih.gov This is particularly important in pharmaceutical research, where a compound can exist in multiple crystalline forms, known as polymorphs, which may have different physical properties like solubility and stability. worktribe.comresearchgate.net

Using techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS), high-resolution ¹³C ssNMR spectra can be obtained. researchgate.net Subtle differences in the molecular conformation or intermolecular interactions between different polymorphs will result in measurable changes in the ssNMR chemical shifts. Therefore, ssNMR serves as a powerful, non-destructive tool to:

Identify and characterize different polymorphic forms of this compound. nih.gov

Detect the presence of amorphous content within a crystalline sample.

Ensure batch-to-batch consistency in the solid form of the compound.

Mass Spectrometry (MS) Techniques for High-Resolution Analysis and Metabolomics

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS), typically performed on Time-of-Flight (TOF) or Orbitrap mass analyzers, measures the m/z of an ion with extremely high accuracy and precision (typically to four or more decimal places). nih.govmdpi.com This capability allows for the determination of a molecule's exact mass.

From the exact mass, a unique elemental formula can be calculated, providing definitive confirmation of the compound's identity. This is a critical step in chemical analysis, as it distinguishes the target compound from other molecules that might have the same nominal (integer) mass but a different elemental composition. nih.gov

Table 2: Exact Mass Calculation for this compound. This table shows the calculated exact mass for the protonated molecular ion, a key value determined by HRMS.

Parameter Value
Molecular Formula C₁₄H₁₉NO
Ionization Mode ESI+
Adduct [M+H]⁺

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule. ugent.be In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound is selected in the first mass analyzer, subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting fragment ions are analyzed in a second mass analyzer. ugent.be

The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. By analyzing the mass differences between the precursor ion and the fragment ions, a fragmentation pathway can be proposed. For α-pyrrolidinophenone derivatives, common fragmentation pathways include the loss of the neutral pyrrolidine (B122466) molecule and subsequent cleavages. researchgate.netojp.gov

Table 3: Predicted Key Fragment Ions for this compound in MS/MS. This interactive table outlines the likely fragmentation pattern, which helps in structural confirmation.

m/z (Da) Proposed Formula Proposed Structure / Loss
218.15 [C₁₄H₂₀NO]⁺ Precursor Ion [M+H]⁺
147.12 [C₁₀H₁₅]⁺ Loss of pyrrolidin-2-one
133.09 [C₉H₁₃]⁺ Loss of pyrrolidin-2-one and CH₂
119.09 [C₉H₁₁]⁺ Loss of pyrrolidin-2-one and C₂H₄

Table of Compound Names

Compound Name

Mass Spectrometric Imaging in Biological Systems (In Vitro Tissue Distribution)

Mass Spectrometric Imaging (MSI) is a powerful analytical technique that visualizes the spatial distribution of chemical compounds within biological samples. This label-free method combines the molecular specificity of mass spectrometry with the spatial fidelity of microscopy, providing a two- or three-dimensional map of a compound's location in a tissue section. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI are particularly valuable in pharmaceutical research to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.

In the context of this compound, MSI can be employed to determine its penetration and distribution within in vitro tissue models, such as tissue slices or 3D cell cultures (e.g., spheroids). The process involves applying the compound to the biological model, followed by sectioning the tissue, coating it with an appropriate matrix, and analyzing it with an MSI instrument. The instrument rasters across the tissue, generating a mass spectrum at each coordinate. By isolating the mass-to-charge ratio (m/z) corresponding to this compound, a detailed image of its concentration and localization within different cellular regions of the tissue can be constructed. This provides critical insights into which cells or microenvironments the compound preferentially accumulates in, which is vital for understanding its efficacy and potential toxicity.

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within a compound. These techniques probe the vibrational modes of molecules, which are sensitive to the chemical environment, conformation, and intermolecular interactions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the compound, with specific peaks corresponding to the vibrations of different functional groups. For this compound, the FT-IR spectrum is dominated by characteristic absorptions of the pyrrolidinone ring and the diethylphenyl substituent.

Key vibrational modes for the pyrrolidinone core, based on studies of similar molecules like 2-pyrrolidinone (B116388), include the C=O (Amide I) stretching, CH₂ stretching and deformation, and CCN stretching. The N-substituted diethylphenyl group will introduce vibrations characteristic of a 1,2,3-trisubstituted benzene (B151609) ring and C-H vibrations from the ethyl groups. The most prominent band is expected to be the Amide I band (C=O stretch) of the lactam, which is sensitive to its environment and any intermolecular interactions.

Table 1: Expected Characteristic FT-IR Vibrational Frequencies for this compound (based on analogs)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carbonyl (Lactam) C=O Stretch (Amide I) 1670 - 1710
Alkyl CH₂ (Ring) Asymmetric & Symmetric Stretch 2970 - 2880
Aromatic Ring C=C Stretch 1600 - 1450
Alkyl CH₂/CH₃ Bending/Deformation 1470 - 1370
Aryl-Nitrogen C-N Stretch 1350 - 1250
Aromatic C-H Out-of-plane Bending 850 - 750

Note: These are predicted ranges based on data from analogous compounds such as 2-pyrrolidinone and N-substituted amides.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide valuable information on the skeletal vibrations of the aromatic ring and the pyrrolidinone structure.

The Raman spectrum would be expected to show a strong C=O stretching band of the lactam ring, though typically weaker than in the IR spectrum. Vibrations of the benzene ring, such as the ring-breathing modes, are often strong in Raman spectra and can provide information about the substitution pattern. The low-frequency region of the Raman spectrum can reveal information about intermolecular interactions and lattice vibrations in the solid state.

Table 2: Expected Characteristic Raman Shifts for this compound (based on analogs)

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹)
Carbonyl (Lactam) C=O Stretch (Amide I) 1660 - 1700
Aromatic Ring Ring Breathing / C=C Stretch 1600, 1000
Alkyl C-H Stretching 2950 - 2850
Alkyl C-H Bending/Deformation 1460 - 1440
C-N Stretch Pyrrolidinone Ring 950 - 900

Note: These are predicted ranges based on data from analogous compounds such as beta-lactams and secondary amides.

X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is essential for understanding a compound's physicochemical properties.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. If a suitable single crystal of this compound can be grown, SCXRD analysis would yield its absolute structure. The experiment involves mounting a single crystal on a diffractometer and bombarding it with a beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.

The data obtained would allow for the unequivocal confirmation of the compound's connectivity and stereochemistry. Furthermore, analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds (if any), van der Waals forces, and potential π-π stacking between the phenyl rings. This information is critical for rationalizing the compound's physical properties, such as melting point and solubility.

Table 3: Illustrative Crystal Data Table for a Hypothetical N-Aryl Pyrrolidinone

Parameter Value
Chemical Formula C₁₆H₂₁NO
Formula Weight 243.34
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 16.789
β (°) 98.76
Volume (ų) 1420.5
Z 4
Density (calculated) (g/cm³) 1.138

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Powder X-ray Diffraction for Polymorph Screening

Powder X-ray Diffraction (PXRD) is a fundamental technique in pharmaceutical development used to analyze polycrystalline samples. It is especially crucial for polymorph screening, which is the search for different crystalline forms of the same compound. Polymorphs can have different physical properties, including stability, solubility, and bioavailability, making their identification and control essential.

In a PXRD experiment, a powdered sample of this compound is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for that specific polymorph. By systematically crystallizing the compound under various conditions (e.g., different solvents, temperatures, pressures) and analyzing the resulting solids with PXRD, researchers can identify the existence of different polymorphs, solvates, or hydrates. This technique is also used for quality control to ensure batch-to-batch consistency and to monitor for any phase transitions during manufacturing or storage.

Co-crystal and Salt Form Research

In pharmaceutical and materials science, altering the solid-state form of a compound is a critical strategy for modifying its physicochemical properties without changing its intrinsic chemical structure. For this compound, research into co-crystals and salt forms represents an advanced approach to enhance characteristics such as solubility, stability, and bioavailability.

Co-crystals are crystalline single-phase materials composed of two or more different molecules, typically an active pharmaceutical ingredient (API) and a co-former, in a stoichiometric ratio within the same crystal lattice. researchgate.net Unlike salts, where a proton is completely transferred from an acidic to a basic site, co-crystals are formed through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net The formation of salts, conversely, would require this compound to interact with a sufficiently strong acid or base to facilitate proton transfer.

The screening for and production of co-crystals can be achieved through various established methods. Solvent evaporation is a common technique where the compound and a selected co-former are dissolved in a suitable solvent, which is then slowly evaporated to induce co-crystallization. sysrevpharm.org Another prevalent method is liquid-assisted grinding, a mechanochemical process where the components are ground together with a small amount of a liquid to facilitate the formation of the new crystalline phase. nih.gov

Characterization of these new solid forms is paramount. Single-crystal X-ray diffraction (SCXRD) provides definitive proof of a co-crystal's formation and offers detailed insights into the three-dimensional arrangement of molecules and their specific intermolecular interactions. nih.govnih.gov For powdered samples, Powder X-ray Diffraction (PXRD) is used to identify the unique crystalline phase. rsc.org Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are employed to determine the melting point and thermal stability of the new form, while spectroscopic methods like Fourier-Transform Infrared (FT-IR) spectroscopy can help identify changes in hydrogen bonding. rsc.org

Table 1: Techniques for Co-crystal and Salt Form Investigation
TechniquePurpose in Co-crystal/Salt Research
Single-Crystal X-ray Diffraction (SCXRD)Provides absolute structural determination, including bond lengths, angles, and intermolecular interactions. Confirms the formation of a co-crystal versus a simple mixture.
Powder X-ray Diffraction (PXRD)Identifies the crystalline phase and is used for routine screening and quality control. Each crystalline form has a unique diffraction pattern.
Differential Scanning Calorimetry (DSC)Measures thermal transitions, such as melting point and phase changes. A new, single melting point different from the starting materials indicates the formation of a new solid phase.
Fourier-Transform Infrared (FT-IR) SpectroscopyDetects changes in vibrational frequencies of functional groups, which is particularly useful for observing the formation of new hydrogen bonds involved in co-crystal formation.
Liquid-Assisted GrindingA mechanochemical method used to screen for and produce co-crystals by grinding components together with a minimal amount of solvent. nih.gov

Advanced hyphenated techniques (e.g., LC-MS/MS, GC-MS) for complex mixture analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled analytical power. For the analysis of this compound and its related substances, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful tools for achieving high sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is ideal for quantifying low levels of the compound in complex matrices like biological fluids or environmental samples. thermofisher.com The liquid chromatograph separates the compound from matrix interferences, after which the mass spectrometer provides detection and confirmation. nih.gov Electrospray ionization (ESI) is a common soft ionization technique used for this type of molecule. nih.govresearchgate.net

In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, leading to very low detection limits. nih.govresearchgate.net For instance, a validated method for 2-pyrrolidinone used the MRM transition of m/z 86 → 69 for quantification. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines the separation capabilities of GC with the detection power of mass spectrometry. nih.gov After components are separated on the GC column, they enter the MS, where they are typically ionized by electron ionization (EI). EI is a high-energy process that creates a reproducible fragmentation pattern, or mass spectrum, which acts as a molecular "fingerprint." nih.gov This fingerprint can be compared against spectral libraries (e.g., NIST) for unambiguous identification of the compound and any related volatile impurities. nih.gov GC-MS is a definitive method for confirming the identity of substances. researchgate.net

Table 5: Comparison of LC-MS/MS and GC-MS for Analysis
ParameterLC-MS/MSGC-MS
AnalytesNon-volatile, polar, thermally labile compoundsVolatile and semi-volatile, thermally stable compounds (or their derivatives)
IonizationSoft ionization (e.g., Electrospray Ionization - ESI)Hard ionization (e.g., Electron Ionization - EI)
Primary UseHighly sensitive and selective quantification using MRM. nih.govresearchgate.netDefinitive identification via spectral library matching and impurity profiling. researchgate.net
Sample PrepOften requires solid-phase extraction (SPE) for complex matrices. nih.govresearchgate.netMay require derivatization to increase volatility.

Future Research Trajectories and Interdisciplinary Opportunities for 1 2,6 Diethylphenyl 2 Pyrrolidinone

Exploration of Novel Bioactive Properties (Mechanistic Focus)

While the pyrrolidinone core is present in numerous bioactive molecules, the specific potential of 1-(2,6-Diethylphenyl)-2-pyrrolidinone is an area ripe for investigation. researchgate.net Future research should pivot towards a mechanistic understanding of its interactions with biological systems.

The exploration of new therapeutic applications for this compound and its derivatives is a promising research avenue. Studies on related structures have revealed significant biological activities, providing a rationale for investigating this compound against new targets.

Recent research has demonstrated that derivatives of 1-(2,6-diethylphenyl)-5-oxopyrrolidine exhibit notable antibacterial properties. researchgate.net A study described the synthesis of derivatives containing hydrazone and thiosemicarbazide (B42300) moieties, some of which were found to be four times more effective than the antibiotic Ampicillin against certain bacterial strains. researchgate.net This suggests that the 1-(2,6-diethylphenyl)-pyrrolidinone scaffold is a viable starting point for developing new antibacterial agents.

Further research could expand the scope of biological targets. For instance, other classes of pyrrolidinone derivatives have been identified as potent inhibitors of enzymes like autotaxin (ATX) and lipoxygenases (LOX), which are implicated in inflammation, cancer, and other pathological conditions. nih.govnih.gov Investigating the inhibitory potential of this compound against these and other clinically relevant enzymes could uncover novel therapeutic uses.

Potential Biological Target ClassRationale Based on Related CompoundsPotential Therapeutic Area
Bacterial EnzymesDerivatives show potent antibacterial activity, surpassing existing antibiotics like Ampicillin in some cases. researchgate.netInfectious Diseases
Autotaxin (ATX)Novel pyrrolidine (B122466) derivatives have been synthesized as potent ATX inhibitors. nih.govInflammation, Fibrosis, Cancer
Lipoxygenases (LOX)Certain 2-pyrrolidinone (B116388) derivatives show significant LOX inhibitory activity. nih.govInflammatory Disorders
Tyrosine Kinase Receptors2-Pyrrolidone fused derivatives have been developed as multi-target tyrosine kinase inhibitors. nih.govOncology

A mechanistic approach is crucial for repurposing this compound for new therapeutic indications. Understanding how the compound interacts with its primary target can provide insights into potential off-target effects or new applications. If, for example, its antibacterial activity stems from the inhibition of a specific bacterial enzyme, researchers could investigate whether it can modulate a homologous human enzyme.

Structure-activity relationship (SAR) studies are central to this effort. The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a detailed exploration of three-dimensional pharmacophore space. nih.gov The bulky 2,6-diethylphenyl group likely imposes significant conformational constraints, which could be systematically modified to optimize binding to new biological targets. By altering substituents on either the phenyl ring or the pyrrolidinone core, researchers can fine-tune the compound's electronic and steric properties to engage with different protein binding sites. nih.govnih.gov

Integration with Advanced Materials Science Research

The pyrrolidinone structure is not only valuable in pharmacology but also serves as a versatile building block in materials science. researchgate.net The specific properties of this compound could be harnessed to create novel functional materials.

The pyrrolidinone moiety is a component of high-performance polymers like polyvinylpyrrolidone (B124986) (PVP). researchgate.net The N-vinyl analogue, N-vinyl-2-pyrrolidone (NVP), is used as a functional monomer to enhance the rigidity and optical properties of polymers for applications such as holographic data storage. mdpi.com

Future research could explore the synthesis of vinylated or otherwise polymerizable derivatives of this compound. The rigid and bulky N-aryl group could impart unique thermal and mechanical properties to the resulting polymers. Furthermore, pyrrolidine-fused chlorins have been successfully incorporated into Metal-Organic Frameworks (MOFs) to create sensitive chemical sensors. mdpi.com The 1-(2,6-diethylphenyl) moiety could be functionalized to serve as a linker in similar MOF structures, with the potential for creating materials with tailored porosity and sensing capabilities for specific analytes.

Material ClassPyrrolidinone RolePotential ApplicationReference Example
Specialty PolymersFunctional monomer to enhance rigidity and optical properties.Holographic Storage MediaNVP doping in PQ/PMMA photopolymers. mdpi.com
Metal-Organic Frameworks (MOFs)Component of a linker to create a porous, stable framework.Gas Sensing (e.g., NO2 detection)Pyrrolidine-fused chlorin (B1196114) in UiO-66(Hf) MOF. mdpi.com
Metallo-Supramolecular PolymersCore scaffold of monomeric building blocks.Optoelectronic MaterialsBenzodipyrrolidone-based polymers. frontiersin.org

Supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures. Pyrrolidinone-containing structures have been used to create metallo-supramolecular polymers through coordination with metal ions. frontiersin.org

The this compound scaffold is an attractive candidate for supramolecular design. The phenyl ring could be functionalized with coordinating ligands, such as terpyridines, to facilitate self-assembly with metal ions like ruthenium(II). frontiersin.org The sterically demanding 2,6-diethylphenyl group would play a critical role in directing the assembly process, influencing the packing, geometry, and ultimately the photophysical properties of the resulting supramolecular structures. This could lead to the development of new materials for electronics and photonics.

Advancements in Synthetic Methodologies and Catalysis

Developing efficient, selective, and sustainable synthetic routes to this compound and its derivatives is essential for enabling the research trajectories outlined above. While classical methods exist, modern catalysis offers significant opportunities for improvement.

The synthesis of functionalized pyrrolidinones can be achieved through various strategies, including multi-component reactions and cascade processes. acs.orgrsc.org For instance, a one-pot synthesis of α-arylated pyrrolidinones from arylsulfonamides and cyclopropane (B1198618) diesters has been developed, showcasing a metal-free, operationally simple approach. acs.org

Future work should focus on applying advanced catalytic systems to the synthesis of this compound analogues. Key areas for exploration include:

Asymmetric Catalysis: The development of catalytic asymmetric methods, such as the hydrogenation of substituted pyrroles or intramolecular hydroamination, would allow for the enantioselective synthesis of chiral derivatives. acs.orgchemrxiv.org This is particularly important for pharmacological applications, where stereochemistry often dictates biological activity. nih.gov

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been used to catalyze radical tandem cyclization reactions to construct highly functionalized 2-pyrrolidinones in a transition-metal-free manner, offering broad substrate scope and high efficiency. rsc.org

One-Pot Procedures: Unified strategies for the one-pot, catalytic enantioselective synthesis of pyrrolidines from simple precursors like keto amides and alkynes can streamline the production of complex derivatives. researchgate.net

Catalytic StrategyDescriptionKey AdvantageReference
Heterogeneous Catalytic HydrogenationReduction of substituted pyrroles using a rhodium catalyst to afford functionalized pyrrolidines.Excellent diastereoselectivity and practicality for creating multiple stereocenters. acs.org
Brønsted Acid CatalysisIntramolecular hydroamination of alkenes catalyzed by an Imidodiphosphorimidate (IDPi).Enantioselective synthesis of pyrrolidines with quaternary stereocenters. chemrxiv.org
NHC CatalysisRadical tandem cyclization/coupling reactions enabled by N-heterocyclic carbenes.Transition-metal-free, broad functional group compatibility, and high efficiency. rsc.org
Ultrasound-Promoted SynthesisOne-pot multicomponent synthesis using citric acid as a green catalyst under ultrasound.Environmentally friendly, fast, and high-yielding. rsc.org

Flow Chemistry and Automated Synthesis Approaches

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a significant opportunity for the production of this compound and its derivatives. thieme-connect.de Flow chemistry offers numerous advantages over batch processing, including enhanced reaction control, improved safety, and greater scalability. The precise management of parameters such as temperature, pressure, and reaction time in microreactors can lead to higher yields and purities. thieme-connect.de

Automated synthesis platforms, which integrate robotic handling with flow chemistry systems, can further accelerate the synthesis and screening of new molecular entities. nih.govchemrxiv.org These systems enable high-throughput experimentation, allowing for the rapid exploration of a wide range of reaction conditions and the creation of libraries of pyrrolidinone analogues for structure-activity relationship (SAR) studies. chemrxiv.org An automated flow-based synthesizer can significantly reduce turnaround time and improve throughput for synthesizing various small molecules. biomedgrid.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Pyrrolidinone Derivatives

Feature Batch Synthesis Continuous Flow Synthesis
Heat Transfer Limited by surface-area-to-volume ratio; potential for hot spots. Excellent heat transfer due to high surface-area-to-volume ratio of microreactors.
Mass Transfer Can be limited by mixing efficiency in large vessels. Rapid mixing achieved through diffusion in narrow channels.
Safety Handling large quantities of reagents poses higher risks. Small reaction volumes enhance safety, especially for hazardous reactions.
Scalability "Scaling up" can be challenging and require re-optimization. "Scaling out" by running multiple reactors in parallel is more straightforward.
Reproducibility Can vary between batches. High consistency and reproducibility. biomedgrid.com

| Reaction Time | Often requires longer reaction times for completion. | Can be significantly faster due to enhanced heat and mass transfer. |

Photocatalysis and Electrocatalysis in Pyrrolidinone Synthesis

Modern synthetic methods like photocatalysis and electrocatalysis offer green and efficient alternatives for constructing the pyrrolidinone core. These techniques utilize light or electrical energy, respectively, to drive chemical reactions, often under mild conditions and without the need for harsh reagents.

Electrosynthesis, in particular, has been successfully applied to the synthesis of 2-pyrrolidinones. For instance, an electrochemical oxidative cyclization using the Kolbe reaction has been demonstrated in a continuous flow reactor, achieving high yields and excellent productivity. This approach could be adapted for the synthesis of this compound by designing appropriate acyclic precursors that can undergo electrochemical cyclization. The use of continuous flow electrochemical cells offers precise geometric control, a small interelectrode gap, and a large electrode-surface-area-to-reactor-volume ratio, facilitating scalability.

Photocatalysis, using visible light to initiate radical-based transformations, also presents a powerful tool for C-H functionalization, cyclization, and other key bond-forming reactions relevant to pyrrolidinone synthesis. This method could enable novel synthetic pathways to functionalized derivatives of this compound that are difficult to access through traditional thermal chemistry.

Deep Learning and Artificial Intelligence in Chemical Discovery

Artificial intelligence (AI) and deep learning are revolutionizing medicinal chemistry and materials science. preprints.orgnih.gov These computational tools can analyze vast datasets of chemical information to predict reaction outcomes, propose novel synthetic routes, and design new molecules with desired properties. nih.gov

AI-Driven Prediction of Reaction Outcomes

AI models, particularly deep learning networks, can be trained on millions of documented chemical reactions to predict the feasibility, yield, and potential side products of a proposed synthetic step. preprints.org For the synthesis of this compound, these models can help chemists select the most viable synthetic pathways and optimal reaction conditions, thereby reducing reliance on time-consuming trial-and-error experimentation. preprints.org Computer-aided synthesis planning (CASP) tools can perform retrosynthetic analysis, breaking down a target molecule into simpler, commercially available precursors. preprints.org

Table 2: Applications of AI Models in Chemical Synthesis

AI Model Type Application in Synthesis Potential for Pyrrolidinone Chemistry
Recurrent Neural Networks (RNNs) Processing sequential data like SMILES strings for reaction prediction. peng-lab.org Predicting outcomes of multi-step syntheses for complex pyrrolidinone analogues.
Graph Convolutional Networks (GCNs) Learning from molecular graph representations to predict reaction sites and products. Identifying optimal precursors and reaction conditions for the synthesis of this compound.
Transformer Models Analyzing relationships between reactants and reagents to forecast reaction outcomes with high accuracy. nih.gov Enhancing the accuracy of retrosynthetic planning for novel pyrrolidinone targets.

| Reinforcement Learning (RL) | Optimizing synthetic pathways by rewarding models for finding efficient and high-yielding routes. nih.govnih.gov | Discovering cost-effective and sustainable manufacturing processes. |

Generative Models for Novel Pyrrolidinone Architectures

Collaborative Interdisciplinary Research Initiatives

The complexity of modern chemical and biological research necessitates a departure from siloed approaches. The future development of compounds like this compound will greatly benefit from collaborative initiatives that bridge disparate scientific fields.

Synergy between Synthetic Chemistry, Computational Science, and Chemical Biology

A powerful synergy emerges from the integration of synthetic chemistry, computational science, and chemical biology. antheia.bio In this paradigm, computational scientists can use AI to design novel pyrrolidinone derivatives with predicted biological activity. nih.gov Synthetic chemists can then leverage automated and flow-chemistry platforms to rapidly synthesize these proposed molecules. antheia.bio Finally, chemical biologists can test the synthesized compounds in relevant biological assays, generating new data that is fed back to the computational models to refine and improve their predictive power. This iterative design-make-test-analyze cycle can dramatically accelerate the discovery process. nih.gov

Combining enzymatic transformations with traditional synthetic chemistry, guided by computational planning, can also lead to more efficient and sustainable synthetic routes. nih.govresearchgate.net Enzymes can offer unparalleled selectivity, potentially reducing the need for protecting groups and costly purification steps in the synthesis of complex pyrrolidinone stereoisomers. nih.gov

Development of Open-Source Data and Research Platforms

The advancement of research surrounding specific chemical entities like this compound can be significantly accelerated through the development of dedicated open-source data and research platforms. Currently, while broad databases such as PubChem and ChemSpider serve as extensive repositories for chemical information, a specialized platform would foster a more focused and collaborative research environment. Such a platform would not only aggregate diverse datasets but also integrate computational tools to facilitate deeper analysis and catalyze interdisciplinary collaboration.

A potential framework for an open-source platform for this compound could be modeled after successful open-source chemistry projects and libraries like Open Chemistry, Open Molecules, and the Chemistry Development Kit (CDK). medevel.com The platform could be designed to host a wide array of data types, including:

Physicochemical Properties: Detailed experimental and predicted data on properties such as melting point, boiling point, solubility, and partition coefficient.

Spectroscopic Data: A repository for various types of spectra, including NMR, mass spectrometry, and infrared spectroscopy, which are crucial for structural elucidation and characterization.

Crystallographic Data: Information on the crystal structure of the compound and its derivatives, which is vital for understanding its three-dimensional arrangement.

Synthetic Protocols: Detailed and user-submitted synthetic routes, including reaction conditions, yields, and purification methods.

Biological Activity Data: A curated database of in vitro and in vivo experimental results, including data from antibacterial or other pharmacological screenings.

Computational Chemistry Data: A collection of theoretical calculations, molecular modeling studies, and simulations related to the compound's properties and interactions.

This platform could also integrate various cheminformatics tools to allow for in-platform analysis. For instance, incorporating functionalities from toolkits like RDKit and Open Babel would enable users to perform tasks such as substructure searching, similarity analysis, and descriptor calculation directly on the platform. github.ioneovarsity.org Furthermore, the integration of data visualization tools would be essential for the intuitive exploration of complex datasets. medevel.com

The development of such a platform would create significant interdisciplinary opportunities. Chemists, biologists, pharmacologists, and computational scientists could collaborate to explore the compound's potential applications. ucsb.edu For example, biochemists could contribute data on the compound's interactions with specific biological targets, which could then be used by computational chemists to refine molecular models. ucsb.edu This interdisciplinary approach is crucial for tackling complex scientific challenges and driving innovation. europa.eu The platform could also serve as a foundation for machine learning and artificial intelligence applications, where large, curated datasets are essential for developing predictive models for various chemical and biological properties. ru.nldualitytech.com

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(2,6-Diethylphenyl)-2-pyrrolidinone?

Answer:
The synthesis typically involves cyclization or condensation reactions. A common approach includes:

  • Step 1: Reacting 2,6-diethylaniline with a γ-lactam precursor (e.g., γ-butyrolactam) under acidic conditions to form the pyrrolidinone ring.
  • Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product.
  • Key Considerations:
    • Use of anhydrous conditions to prevent hydrolysis of intermediates.
    • Catalytic methods (e.g., Pd-catalyzed C–N coupling) for regioselective aryl substitution .

Basic: How can spectroscopic techniques validate the structural identity of this compound?

Answer:
A multi-technique approach is essential:

  • 1H NMR:
    • Aromatic protons (2,6-diethylphenyl): δ 6.8–7.2 ppm (multiplet, 3H).
    • Ethyl groups: δ 1.2–1.4 ppm (triplet, CH3), δ 2.5–3.0 ppm (quartet, CH2).
    • Pyrrolidinone ring protons: δ 2.0–2.5 ppm (m, CH2), δ 3.5–3.8 ppm (m, N–CH2).
  • IR Spectroscopy:
    • Strong absorption at ~1680 cm⁻¹ (C=O stretch of pyrrolidinone).
    • Aromatic C–H stretches at ~3000–3100 cm⁻¹.
  • Mass Spectrometry (MS):
    • Molecular ion peak at m/z 245 (C14H19NO, [M+H]⁺) with fragmentation patterns confirming the diethylphenyl group .

Advanced: What strategies enhance enantiomeric purity in derivatives of this compound?

Answer:
Asymmetric synthesis techniques include:

  • Chiral Auxiliaries: Use (S)- or (R)-proline derivatives to induce stereochemistry during ring closure.
  • Catalytic Asymmetric Hydrogenation: Employ Ru-BINAP catalysts for stereoselective reduction of ketone intermediates.
  • Chromatographic Resolution:
    • Chiral stationary phases (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase).
    • Typical enantiomeric excess (ee) >95% achieved with optimized elution conditions .

Advanced: How does the electronic environment of the 2,6-diethylphenyl group influence reactivity in catalytic systems?

Answer:
The steric and electronic effects of the 2,6-diethylphenyl substituent:

  • Steric Effects:
    • Bulky ethyl groups hinder nucleophilic attack at the para position, directing reactivity to the pyrrolidinone ring.
  • Electronic Effects:
    • Electron-donating ethyl groups stabilize electrophilic intermediates in Pd-catalyzed cross-coupling reactions.
  • Case Study:
    • In diborene complexes (e.g., B2Br2(IDep)2), the diethylphenyl group enhances ligand stability and catalytic activity in CO2 fixation .

Advanced: What computational methods predict the bioactivity of this compound analogs?

Answer:

  • Molecular Docking:
    • Use AutoDock Vina to model interactions with enzyme targets (e.g., phosphopantetheinyl transferase).
    • Key residues: His72 and Asp104 form hydrogen bonds with the pyrrolidinone carbonyl group .
  • QSAR Models:
    • Parameters: LogP, polar surface area, and H-bond acceptor count correlate with inhibitory activity (R² > 0.85).
  • DFT Calculations:
    • HOMO-LUMO gaps predict redox stability; values <4 eV suggest suitability for catalytic applications .

Basic: What are critical safety considerations for handling this compound?

Answer:

  • Hazard Identification:
    • Irritant (skin/eyes); avoid inhalation (use fume hoods).
  • First Aid:
    • Skin contact: Wash with soap/water (15 min).
    • Inhalation: Move to fresh air; administer oxygen if needed.
  • Storage:
    • Store in amber vials at 2–8°C under nitrogen to prevent oxidation .

Advanced: How can contradictions in reported solubility data be resolved?

Answer:

  • Methodological Consistency:
    • Standardize solvents (e.g., DMSO for polar aprotic, hexane for nonpolar).
    • Use dynamic light scattering (DLS) to detect aggregation.
  • Case Example:
    • Discrepancies in aqueous solubility (reported 0.1–1.2 mg/mL) arise from pH-dependent tautomerism. Adjust pH to 7.4 (phosphate buffer) for reproducible results .

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